![molecular formula C21H18N6O B2908130 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methylbenzamide CAS No. 1169950-67-7](/img/structure/B2908130.png)
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methylbenzamide
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Overview
Description
“N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methylbenzamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, an amide group, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings are both heterocyclic, meaning they contain atoms other than carbon in the ring (in this case, nitrogen). The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .
Chemical Reactions Analysis
As a complex organic molecule, “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methylbenzamide” could potentially undergo a variety of chemical reactions. The presence of the amide group, for example, means it could participate in reactions like hydrolysis or reduction . The aromatic rings could also undergo reactions like electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amide could make it more soluble in polar solvents like water .
Scientific Research Applications
Anticancer Agents
The compound has been studied for its potential as an anticancer agent. Specifically, it has been used in the design and synthesis of CDK2 inhibitors, which are being explored as potential anticancer agents . CDK2 inhibitors have been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Protein Kinase Inhibitors
The compound has also been evaluated for its inhibitory potency for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) . Kinase inhibitors are important in the treatment of cancer and other diseases.
Antiproliferative Activity
The compound has shown antiproliferative activity against a panel of 13 cancer cell lines . This suggests that it could be used in the development of drugs to inhibit the growth of cancer cells.
Apoptosis Induction
The compound has been found to induce apoptosis in ovarian cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the death of cancer cells.
Cell Cycle Arrest
The compound has been shown to arrest cells at the S and G2/M phases . This means it could potentially be used to halt the progression of the cell cycle in cancer cells, thereby inhibiting their growth.
Future Directions
properties
IUPAC Name |
2-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)26-17-9-7-16(8-10-17)25-19-13-20(23-14-22-19)27-12-4-11-24-27/h2-14H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLAWVLRZVYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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